molecular formula C26H33NO4Si B15361897 (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate

Cat. No.: B15361897
M. Wt: 451.6 g/mol
InChI Key: RUFBXOLMBLGLTB-HSZRJFAPSA-N
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Description

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a trimethylsilyl ethynyl phenyl group. It is primarily used in organic synthesis and research due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (R)-benzyl 2-amino-3-(4-ethynylphenyl)propanoate as the starting material.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection, involving di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Trimethylsilyl Group Addition: The ethynyl group on the phenyl ring is then converted to a trimethylsilyl group using trimethylsilyl chloride (TMSCl) and a suitable base like imidazole.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can be performed on the ethynyl group to form alkenes or alkanes.

  • Substitution: The trimethylsilyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are commonly used.

  • Substitution: Nucleophiles such as alcohols, amines, and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alkenes, alkanes.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study protein interactions and enzyme activities due to its ability to mimic natural substrates.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: Similar structure but with an iodine atom instead of the trimethylsilyl group.

  • (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoate: Similar structure but with a benzyloxy group instead of the trimethylsilyl group.

Uniqueness: The presence of the trimethylsilyl group in (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate provides unique reactivity compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for specific synthetic applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.

Properties

Molecular Formula

C26H33NO4Si

Molecular Weight

451.6 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-trimethylsilylethynyl)phenyl]propanoate

InChI

InChI=1S/C26H33NO4Si/c1-26(2,3)31-25(29)27-23(24(28)30-19-22-10-8-7-9-11-22)18-21-14-12-20(13-15-21)16-17-32(4,5)6/h7-15,23H,18-19H2,1-6H3,(H,27,29)/t23-/m1/s1

InChI Key

RUFBXOLMBLGLTB-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#C[Si](C)(C)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C[Si](C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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